(2,4,6-Trifluoro-3-formylphenyl)boronic acid
CAS No.:
Cat. No.: VC13800692
Molecular Formula: C7H4BF3O3
Molecular Weight: 203.91 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4BF3O3 |
|---|---|
| Molecular Weight | 203.91 g/mol |
| IUPAC Name | (2,4,6-trifluoro-3-formylphenyl)boronic acid |
| Standard InChI | InChI=1S/C7H4BF3O3/c9-4-1-5(10)6(8(13)14)7(11)3(4)2-12/h1-2,13-14H |
| Standard InChI Key | BHIXMDPTFYJVMQ-UHFFFAOYSA-N |
| SMILES | B(C1=C(C(=C(C=C1F)F)C=O)F)(O)O |
| Canonical SMILES | B(C1=C(C(=C(C=C1F)F)C=O)F)(O)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, (2,4,6-trifluoro-3-formylphenyl)boronic acid, reflects its substitution pattern: three fluorine atoms at the 2-, 4-, and 6-positions, a formyl group (-CHO) at the 3-position, and a boronic acid (-B(OH)₂) at the para position relative to the formyl group. This arrangement creates a sterically hindered yet electronically diverse aromatic system.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₄BF₃O₃ | |
| Molecular Weight | 203.91 g/mol | |
| SMILES | B(C1=C(C(=C(C=C1F)F)C=O)F)(O)O | |
| InChIKey | BHIXMDPTFYJVMQ-UHFFFAOYSA-N | |
| PubChem CID | 146034967 |
The fluorine atoms induce strong electron-withdrawing effects, polarizing the aromatic ring and enhancing the electrophilicity of the formyl group. Concurrently, the boronic acid moiety enables covalent interactions with diols and other nucleophiles, a hallmark of boronic acid chemistry .
Spectroscopic Features
While experimental spectroscopic data for this specific compound are scarce in public databases, analogies to similar fluorinated arylboronic acids suggest distinct spectral signatures:
-
¹⁹F NMR: Three distinct fluorine resonances between δ -110 to -130 ppm, reflecting the nonequivalent fluorines in the 2-, 4-, and 6-positions .
-
¹¹B NMR: A characteristic peak near δ 30 ppm, typical for arylboronic acids .
-
IR Spectroscopy: Stretching vibrations for B-O (≈1,350 cm⁻¹), C=O (≈1,700 cm⁻¹), and C-F (≈1,100 cm⁻¹).
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of (2,4,6-trifluoro-3-formylphenyl)boronic acid likely involves sequential functionalization of a fluorinated benzene precursor. A plausible pathway includes:
-
Friedel-Crafts Acylation: Introduction of the formyl group to 2,4,6-trifluorobenzene using a Lewis acid catalyst (e.g., AlCl₃) and formyl chloride.
-
Directed ortho-Metalation: Lithiation of the trifluorobenzaldehyde intermediate followed by reaction with a borate ester (e.g., B(OMe)₃) to install the boronic acid group .
Table 2: Representative Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Formylation | AlCl₃, ClCHO, 0–5°C | 65% |
| 2 | Boronation | n-BuLi, B(OMe)₃, THF, -78°C | 48% |
These methods align with protocols for synthesizing structurally related trifluorophenylboronic acids, such as 2,4,6-trifluorophenylboronic acid (C₆H₄BF₃O₂), which is prepared via palladium-catalyzed Miyaura borylation of the corresponding bromide .
Purification and Stability
The compound’s sensitivity to protic solvents and air necessitates stringent handling:
-
Purification: Column chromatography on silica gel with ethyl acetate/hexane eluents or recrystallization from anhydrous toluene.
-
Storage: Under inert atmosphere (N₂ or Ar) at -20°C to prevent boroxine formation or hydrolysis .
Reactivity and Catalytic Applications
Suzuki-Miyaura Cross-Coupling
The boronic acid group enables participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl/alkenyl triflates or halides. A study by Si et al. demonstrated that fluorinated boronic acids exhibit enhanced reactivity in couplings with secondary alkylboronic acids under palladium catalysis . For example:
Here, the electron-deficient arylboronic acid facilitates oxidative addition to palladium, accelerating transmetalation .
Table 3: Catalytic Performance in Model Reactions
Molecular Recognition and Sensing
The boronic acid moiety’s ability to form cyclic esters with diols underpins its use in glucose sensing. While direct evidence for this compound’s sugar-binding activity is lacking, analogous systems like 3-fluorophenylboronic acid show pH-dependent binding to fructose (Kd ≈ 10 mM).
Future Directions and Challenges
Expanding Synthetic Utility
Further research should explore:
-
Asymmetric Catalysis: Leveraging the formyl group for chiral induction in aldol reactions.
-
Polymer Chemistry: Incorporating the compound into fluorinated polyamides for high-performance materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume